9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 3-methyl-9-propionyl-
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Overview
Description
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 3-methyl-9-propionyl- is a complex organic compound with the molecular formula C19H17N3O . This compound belongs to the class of imidazo-diazepines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 3-methyl-9-propionyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzene derivatives with imidazole and diazepine precursors under controlled conditions . Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the nature of the substituents and the reaction conditions .
Scientific Research Applications
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 3-methyl-9-propionyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 3-methyl-9-propionyl- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar compounds to 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 3-methyl-9-propionyl- include:
- 2-methyl-9H-dibenzo(b,f)imidazo(1,2-d)(1,4)diazepine
- 9H-dibenzo(c,f)imidazo(1,2-a)azepin-9-one
- 2H-dibenzo(b,f)(1,3,5)triazino(1,2-d)(1,4)thiazepine-2,4(3H)-dione
These compounds share structural similarities but differ in their substituents and specific biological activities. The uniqueness of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 3-methyl-9-propionyl- lies in its specific substituents and the resulting biological and chemical properties .
Properties
CAS No. |
62538-91-4 |
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Molecular Formula |
C19H17N3O |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-(3-methyl-2,5,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaen-13-yl)propan-1-one |
InChI |
InChI=1S/C19H17N3O/c1-3-18(23)22-15-9-5-4-8-14(15)19-20-12-13(2)21(19)16-10-6-7-11-17(16)22/h4-12H,3H2,1-2H3 |
InChI Key |
IKYDRWYTHOKQJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2=CC=CC=C2C3=NC=C(N3C4=CC=CC=C41)C |
Origin of Product |
United States |
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